molecular formula C₈H₂D₄O B1146896 4,5,6,7-Tetradeuterio-1-benzofuran CAS No. 1571080-49-3

4,5,6,7-Tetradeuterio-1-benzofuran

Cat. No. B1146896
M. Wt: 122.16
InChI Key:
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Description

Synthesis Analysis The synthesis of benzofuran derivatives, including 4,5,6,7-Tetradeuterio-1-benzofuran, often involves Lewis acid-catalyzed reactions starting from acrolein dimer and 1,3-dicarbonyl compounds. An example is the synthesis of 2,3-disubstituted benzofurans, which can be further modified to introduce deuterium atoms at specific positions. The synthesis pathway typically involves the use of N-bromosuccinimide as an oxidizing agent and showcases the flexibility of benzofuran synthesis methods (Huang et al., 2019).

Molecular Structure Analysis The molecular structure of 4,5,6,7-Tetradeuterio-1-benzofuran, similar to its non-deuterated analog, comprises a benzene ring fused with a furan ring. The presence of deuterium atoms can affect the compound's vibrational frequencies, as studied through methods like Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These structural analyses are critical for understanding the compound's reactivity and physical properties (Vessally et al., 2013).

Chemical Reactions and Properties Deuterated benzofuran derivatives participate in various chemical reactions, including electrophilic substitutions and nucleophilic additions, similar to their hydrogen counterparts. However, the presence of deuterium can influence the reaction kinetics, often observed through a kinetic isotope effect. This effect can be leveraged to study reaction mechanisms and improve synthetic methodologies for complex organic molecules (Bradbury et al., 2003).

Physical Properties Analysis The physical properties of 4,5,6,7-Tetradeuterio-1-benzofuran, including melting points, boiling points, and solubility, can be slightly different from the non-deuterated analog. These differences are crucial for applications in material science, where the stability and durability of materials under various conditions are essential. Such properties are typically investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) (Moghaddam et al., 2006).

Chemical Properties Analysis The chemical properties of 4,5,6,7-Tetradeuterio-1-benzofuran, such as acidity, basicity, and reactivity towards various chemical reagents, are influenced by the deuterium atoms. Studies on these properties are essential for developing new synthetic routes and for the application of these compounds in organic synthesis and drug development (Kowalczyk et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways and Derivatives : The synthesis of 2,3-disubstituted benzofurans, including commercial drug molecules like benzbromarone and amiodarone, was facilitated by the development of a novel method involving acrolein dimer and 1,3-dicarbonyl compounds. This method emphasizes the role of 4,5,6,7-tetrahydrobenzofurans in the synthesis of complex pharmaceuticals (Huang et al., 2019).

  • Chemical and Microbial Biotransformation : The creation of 4-oxo-tetrahydroindol derivatives, including 4,5,6,7-tetrahydro-4-oxo-7,7-dimethyl benzofuran-5-yl acetate, was achieved through chemical and microbial biotransformation methods. This underlines the versatility of 4,5,6,7-tetradeuterio-1-benzofuran derivatives in synthetic and biotransformation processes (Caliskan et al., 2020).

  • Enzymatic Synthesis of Derivatives : The enantioselective synthesis of derivatives like 4,5,6,7-tetrahydro-6-phenyl-4-oxo-benzofuranone-5-yl acetate was conducted using enzyme-mediated hydrolysis reactions. This process showcased the potential of enzymatic methods in synthesizing optically pure forms of benzofuranone derivatives, highlighting the significant role of 4,5,6,7-tetradeuterio-1-benzofuran in enzymatic synthesis processes (Caliskan & Ay, 2018).

  • Chemical Reactivity and Interaction Patterns : Quantum-chemical insights into the structure-reactivity relationship in 4,5,6,7-tetrahalogeno-1H-benzimidazoles emphasized the importance of weak interaction patterns, such as hydrogen bonding, van der Waals contacts, and C-H···π interactions, in determining the chemical reactivity and biological activity of these compounds. This study provided valuable information on the reactivity and interaction patterns of structurally similar benzofuran derivatives (Latosinska et al., 2014).

Biological and Medicinal Applications

  • Anticancer Activity : A study on azide functionalized tetrahydrobenzofurans revealed their promising anticancer activity, especially in compounds like 4a and 4e, which showed significant cytotoxic activity against renal cancer panels. This research highlights the potential of 4,5,6,7-tetradeuterio-1-benzofuran derivatives in the field of cancer treatment (Pandit & Kapadiya, 2019).

  • Antiproliferative and Telomeric DNA Binding Activities : The synthesis of 4-nitrophenyl-functionalized benzofuran and benzodifuran compounds and their subsequent analysis revealed a direct correlation between lipophilicity and antiproliferative activity, with a particular focus on their ability to bind telomeric DNA. This showcases the potential medicinal applications of benzofuran derivatives in treating cancers and their role in the study of cell cycle progression and telomeric interactions (Carella et al., 2019).

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

4,5,6,7-tetradeuterio-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANQTJSKSUMEQM-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C=CO2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetradeuterio-1-benzofuran

Synthesis routes and methods I

Procedure details

A solution of 30 (10.3 g; 39.3 mmol), EtOH (250 mL) and saturated NaHCO3 (100 mL) were heated to reflux for 1 h. The reaction mixture was cooled to room temperature and the EtOH removed in vacuo. Ice was added to the residue aqueous solution and the reaction carefully acidified to about pH 2 with 2 N HCl. The resulting mixture was extracted with EtOAc (2×300 mL) and the combined organic phase washed with brine, dried (NaSO4), filtered and evaporated to yield a brown oil (8.8 g). The crude product was run through a silica gel column with 15% EtOAc:hexane to yield 31 (5.44 g; 62.9%) as a white solid.
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62.9%

Synthesis routes and methods II

Procedure details

A mixture of dihydrobezofuran a (Davies, H. M. L.; Grazini, M. V. A.; Aouad, E. Org. Lett. 2001, 3, 1475) (160 mg, 0.9 mmol) DDQ (300 mg) and CH2Cl2 (11 mL) was maintained at room temp. for 2 days. The solution was diluted with 50% ethyl acetate-hexanes and washed with 0.5 N NaOH (3×10 mL), brine (1×10 mL), dried (Na2SO4), filtered, and concentrated to afford 150 mg (93%) of bezofuran b.
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160 mg
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11 mL
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ethyl acetate-hexanes
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93%

Synthesis routes and methods III

Procedure details

A suspension of 2-methoxycarbonyl-5-nitrobenzofuran (2.0 g), 10% Pd/C (2.0 g), Na2SO4 (2.0 g) in MeOH (500 mL) was hydrogenated at 55 PSI for 3 days. The resulting solution was filtered through a pad of celite, concentrated and chromatographed using n-hexanes then 10%, 20% EtOAc/n-hexanes to give (±)-5-amino-2,3-dihydro-2-methoxycarbonyl)benzofuran. 1H NMR (CDCl3): δ 6.69 (d, 1H , J=8.1 Hz), 6.56 (d, 1H, J=1.2 Hz), 6.48 (dd, 1H, J=1.8 and 7.5 Hz), 5.14 (dd, 1H, J=6.6 and 7.2 Hz), 3.79 (s, 3H), 3.47 (dd, 1H, J=10.5 and 10.8 Hz), 3.26 (dd, 1H, J=7.2 and 6.6 Hz); LCMS: purity: 100%; MS (m/e): 194 (MH+).
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2 g
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2 g
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500 mL
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2 g
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catalyst
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Synthesis routes and methods IV

Procedure details

As depicted in Scheme F, dihydrobenzofuran intermediate F-3 could be prepared starting from commercially available 2-furaldehyde and diethyl succinate. Treatment of 2-furaldehyde and diethyl succinate with potassium t-butoxide in refluxing t-butanol gives intermediate F-1. Treatment of F-1 with sodium acetate in refluxing acetic anhydride, followed by aqueous work-up and subsequently refluxing the residue in EtOH in the presence of K2CO3, gives benzofuran F-2. F-2 could be subjected to hydrogenation conditions to provide dihydrobenzofuran F-3.
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Synthesis routes and methods V

Procedure details

N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide (13.0 g., 0.05 mole) in tetrahydrofuran (60 ml.) is added dropwise with stirring to lithium aluminum hydride (3.0 g., 0.08 mole) in tetrahydrofuran (60 ml.) at 25°-30° C. The mixture is stirred for 2 hours at 25°-30° C. and then is treated successively with 3 g. of water, 3 g. of 15% sodium hydroxide solution and 9 g. of water. The solid precipitate is removed by filtration. The tetrahydrofuran solution is evaporated at reduced pressure to provide 2-(4-aminobutyl)-6-dimethylaminomethyl)benzofuran.
Name
N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
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13 g
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60 mL
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3 g
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60 mL
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